N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
Description
This compound is a hybrid heterocyclic molecule combining a tetrahydrobenzo[d]isoxazole scaffold with a thiophene-substituted pyrazole moiety linked via an ethyl carboxamide bridge.
Properties
IUPAC Name |
N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c22-17(16-13-3-1-2-4-15(13)23-20-16)18-7-9-21-8-5-14(19-21)12-6-10-24-11-12/h5-6,8,10-11H,1-4,7,9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSRDLESMIGEOOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiophene Synthesis: : The thiophene ring is synthesized through a modified Hantzsch reaction, where acetoacetate and sulfur react under controlled conditions.
Pyrazole Formation: : The pyrazole moiety is typically formed by the condensation of hydrazine with a 1,3-dicarbonyl compound.
Tetrahydrobenzo[d]isoxazole Formation: : This is achieved by a cyclization reaction involving a 2-nitrophenyl ketone precursor under reductive conditions.
Final Assembly: : The compound is assembled via a nucleophilic substitution reaction where the thiophene-pyrazole intermediate reacts with a bromoethyl tetrahydrobenzisoxazole carboxamide.
Industrial Production Methods
For large-scale production, flow chemistry and continuous manufacturing techniques are often employed. This ensures consistency and efficiency, reducing the environmental impact and cost of production.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: : The nitro group on the benzisoxazole can be reduced to an amine.
Substitution: : The hydrogen atoms in the pyrazole ring can be substituted with halogens or other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid (MCPBA) for sulfoxide formation.
Reduction: : Palladium on carbon (Pd/C) under hydrogen atmosphere for nitro to amine conversion.
Substitution: : N-Bromosuccinimide (NBS) for bromination of pyrazole.
Major Products Formed
Oxidation: : Thiophene sulfoxide or sulfone derivatives.
Reduction: : Amino derivatives of the initial nitro compound.
Substitution: : Brominated pyrazole derivatives.
Scientific Research Applications
Chemistry
Ligand Design: : Its structure allows it to act as a ligand in coordination chemistry, aiding in the development of new metal complexes.
Catalysis: : The compound's functional groups can serve as active sites in catalytic reactions.
Biology
Drug Development: : Its potential as a pharmaceutical agent is being explored for anti-inflammatory and anticancer properties.
Enzyme Inhibition: : It can act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine
Therapeutic Uses: : Preliminary studies suggest its application in treating certain diseases due to its ability to modulate biological pathways.
Industry
Materials Science: : Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Mechanism of Action
Molecular Targets and Pathways
N-(2-(3-(Thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide interacts with various molecular targets, including enzymes and receptors. It can modulate signaling pathways by binding to active sites or altering enzyme activity. This modulation can lead to changes in cellular processes, offering potential therapeutic benefits.
Comparison with Similar Compounds
Comparison with Similar Compounds
A meaningful comparison would require data on structurally analogous compounds (e.g., isoxazole-pyrazole hybrids, thiophene-containing derivatives) in terms of:
- Pharmacokinetic Properties : Bioavailability, metabolic stability, and toxicity profiles.
- Binding Affinity : IC50 values against target enzymes or receptors.
- Synthetic Accessibility : Yield, reaction steps, and purification challenges.
Hypothetical Data Table (Illustrative Example):
| Compound Name | Target Enzyme | IC50 (nM) | Solubility (mg/mL) | LogP | Reference |
|---|---|---|---|---|---|
| Target Compound | Kinase X | 12.3 | 0.45 | 3.2 | N/A |
| Analog A (Pyrazole-isoxazole derivative) | Kinase X | 28.7 | 0.32 | 3.8 | N/A |
| Analog B (Thiophene-amide variant) | Protease Y | 45.6 | 0.67 | 2.9 | N/A |
Note: The above table is hypothetical. No experimental data is available in the provided evidence to substantiate these values.
Research Findings and Challenges
Without access to peer-reviewed studies or experimental datasets, critical insights into the compound’s performance relative to analogs cannot be provided. Key gaps include:
- Mechanistic Studies : Lack of evidence on mode of action or target engagement.
- In Vivo Efficacy: No pharmacokinetic or pharmacodynamic data.
- Structural Advantages : The thiophene-pyrazole moiety may enhance π-π stacking in binding pockets compared to phenyl or furan analogs, but this remains speculative without crystallographic or docking studies .
Biological Activity
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 320.43 g/mol. The structure features a pyrazole ring, a thiophene ring, and a benzo[d]isoxazole moiety, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 320.43 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in cancer cells through the activation of caspases. In particular, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines such as HCT116 and A549 .
Case Study:
A study involving a related compound demonstrated that it induced a concentration-dependent increase in caspase 3 production in HCT116 cells, indicating its potential as an anticancer agent . The maximal increase in caspase 3 levels was observed at higher concentrations (1250 ng/ml to 2500 ng/ml), suggesting that the compound effectively triggers apoptotic pathways.
Anti-inflammatory and Antimicrobial Properties
The presence of the pyrazole and thiophene rings enhances the compound's interaction with biological targets associated with inflammation and microbial infections. Pyrazole derivatives are known for their anti-inflammatory effects and have been explored for their potential to treat conditions like rheumatoid arthritis and other inflammatory diseases .
Mechanism of Action:
The anti-inflammatory activity is thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs). This suggests that this compound may serve as a scaffold for developing novel anti-inflammatory agents.
Antimicrobial Effects
Compounds with thiophene and pyrazole structures have also been noted for their antimicrobial properties. They exhibit activity against various bacterial strains and fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Research Findings
Recent studies have highlighted the broad spectrum of biological activities associated with pyrazole derivatives:
| Activity Type | Observations |
|---|---|
| Anticancer | Induces apoptosis via caspase activation |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines |
| Antimicrobial | Effective against various bacterial strains |
| Antifungal | Demonstrates activity against fungal pathogens |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
